Carpetimycin D

Description

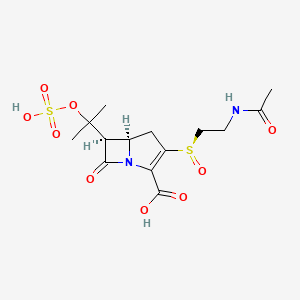

from Streptomyces sp. KC-6643; structure given in first source

Structure

3D Structure

Properties

CAS No. |

87139-37-5 |

|---|---|

Molecular Formula |

C14H20N2O9S2 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(5R,6R)-3-[(R)-2-acetamidoethylsulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H20N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h8,10H,4-6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/t8-,10+,26-/m1/s1 |

InChI Key |

IXJHZBNZTOAWNU-LGAJQSDJSA-N |

Isomeric SMILES |

CC(=O)NCC[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Other CAS No. |

87139-37-5 |

Synonyms |

3 (2-acetamidoethylsulfinyl)-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin D |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Carpetimycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin D is a naturally occurring carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Isolated from Streptomyces sp. KC-6643, it belongs to the thienamycin family of compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting key data in a structured format and outlining the experimental methodologies used for their determination. This information is crucial for researchers and professionals involved in the discovery, development, and formulation of new antibacterial agents.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized in the table below. These data points are essential for understanding the molecule's identity, size, and basic physical nature.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₉S₂ | [1] |

| Molecular Weight | 424.45 g/mol | [1] |

| CAS Number | 87139-37-5 | [1] |

| Appearance | Amorphous white powder | |

| Optical Rotation | [α]D²⁴ -148° (c=0.5, H₂O) |

Spectroscopic and Structural Data

Spectroscopic analysis provides a fingerprint of a molecule's structure and is indispensable for its identification and characterization. The following tables detail the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

| Solvent | λmax (nm) | Reference |

| Water | 268, 305 |

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule by measuring the vibrations of its bonds.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1760 | β-lactam C=O | |

| 1705 | Carboxyl C=O | |

| 1640 | Amide C=O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following are the reported chemical shifts (δ) in D₂O.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |

| 1.30 | s | - | C(CH₃)₂ | |

| 1.98 | s | - | N-COCH₃ | |

| 3.1-3.6 | m | - | CH₂CH₂ | |

| 3.48 | dd | 6.0, 2.5 | H-6 | |

| 4.22 | t | 9.0 | H-5 | |

| 4.28 | dd | 9.0, 2.5 | H-8 |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference |

| 23.3 | N-COC H₃ | |

| 24.8, 25.0 | C(C H₃)₂ | |

| 28.5 | N-CH₂C H₂-S | |

| 52.8 | N-C H₂CH₂-S | |

| 59.8 | C-6 | |

| 65.8 | C-5 | |

| 77.5 | C-8 | |

| 84.8 | C (CH₃)₂ | |

| 124.9 | C-3 | |

| 145.2 | C-2 | |

| 166.8 | C-4 | |

| 175.2 | N-C OCH₃ | |

| 177.0 | C-7 |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical parameter influencing its bioavailability and formulation development.

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Methanol | Soluble | |

| Ethanol | Sparingly soluble | |

| Acetone | Insoluble | |

| Ethyl acetate | Insoluble | |

| Chloroform | Insoluble |

Experimental Protocols

The determination of the aforementioned physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Characterization of this compound

Caption: General workflow for the isolation and physicochemical characterization of this compound.

1. Determination of Optical Rotation

-

Apparatus: A standard polarimeter.

-

Procedure:

-

A solution of this compound was prepared in water at a concentration of 0.5 mg/mL.

-

The polarimeter cell was filled with the solution.

-

The optical rotation was measured at 24 °C using the sodium D line (589 nm).

-

The specific rotation ([α]D) was calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

2. UV-Vis Spectroscopy

-

Apparatus: A double-beam UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of this compound was prepared in water.

-

The spectrophotometer was blanked using water as the reference.

-

The absorbance spectrum was recorded over a wavelength range of 200-400 nm.

-

The wavelengths of maximum absorbance (λmax) were identified.

-

3. Infrared Spectroscopy

-

Apparatus: A Fourier-transform infrared (FTIR) spectrophotometer.

-

Procedure:

-

A small amount of the amorphous white powder of this compound was mixed with potassium bromide (KBr).

-

The mixture was pressed into a thin, transparent pellet.

-

The IR spectrum was recorded, typically over a range of 4000-400 cm⁻¹.

-

The characteristic absorption bands corresponding to the functional groups were identified.

-

4. NMR Spectroscopy

-

Apparatus: A high-field nuclear magnetic resonance spectrometer.

-

Procedure:

-

A sample of this compound was dissolved in deuterium oxide (D₂O).

-

¹H and ¹³C NMR spectra were acquired.

-

Chemical shifts were referenced to an internal standard.

-

The signals were assigned to the respective protons and carbons in the molecule.

-

5. Solubility Testing

-

Procedure:

-

A qualitative assessment of solubility was performed by adding a small amount of this compound to various solvents (water, methanol, ethanol, acetone, ethyl acetate, chloroform) at room temperature.

-

The mixture was agitated, and the solubility was visually determined as soluble, sparingly soluble, or insoluble.

-

Logical Relationship of Spectroscopic Data to Structure

The interpretation of spectroscopic data is interconnected and leads to the elucidation of the molecular structure. The following diagram illustrates this logical relationship.

Caption: Logical flow from spectroscopic data to the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a carbapenem antibiotic of significant interest. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide insight into the methodologies for obtaining these critical parameters. The logical relationships illustrated by the diagrams emphasize the interconnectedness of the data in defining the molecular characteristics of this compound. This comprehensive information serves as a valuable resource for ongoing and future research and development efforts in the field of antibacterial drug discovery.

References

Carpetimycin D: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin D is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. It was first isolated, along with Carpetimycin C, from the culture broth of Streptomyces sp. KC-6643, the same organism that produces Carpetimycins A and B.[1] The chemical structure of this compound has been determined as (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1 -methylethyl)-7-oxo-1-azabicyclo[3.2. 0]hept-2-ene-2-carboxylic acid.[1] While the discovery of this compound has been documented, detailed public data on its specific antibacterial spectrum and potency, particularly in the form of Minimum Inhibitory Concentration (MIC) values, remains limited in currently accessible scientific literature.

This guide provides a comprehensive overview of the known information regarding the broader family of carpetimycins to infer the potential activity of this compound, alongside standardized experimental protocols relevant to its study.

Antibacterial Spectrum of Activity

Carpetimycins A and B exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[2] Carpetimycin A has been shown to be a particularly potent antibiotic.[2]

Table 1: Comparative Antibacterial Activity of Carpetimycin A and B

| Bacterial Species | Type | Carpetimycin A MIC (µg/mL) | Carpetimycin B MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.2 - >100 | 1.56 - >100 |

| Streptococcus pyogenes | Gram-positive | ≤0.05 - 0.1 | 0.78 - 1.56 |

| Streptococcus pneumoniae | Gram-positive | ≤0.05 - 0.2 | 0.78 - 3.13 |

| Enterococcus faecalis | Gram-positive | 6.25 - 50 | >100 |

| Escherichia coli | Gram-negative | 0.1 - 1.56 | 3.13 - 100 |

| Klebsiella pneumoniae | Gram-negative | 0.1 - 0.78 | 1.56 - 50 |

| Proteus mirabilis | Gram-negative | 0.39 - 3.13 | 12.5 - >100 |

| Pseudomonas aeruginosa | Gram-negative | 6.25 - >100 | >100 |

| Bacteroides fragilis | Anaerobe | 0.1 - 0.39 | 0.39 - 1.56 |

Note: Data is compiled from studies on Carpetimycins A and B and is intended to be representative of the potential spectrum of the carpetimycin family. Specific values for this compound are not available.

Mechanism of Action

As a member of the carbapenem class of β-lactam antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. The primary target for β-lactam antibiotics is a group of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

By binding to and inactivating PBPs, this compound would disrupt the cross-linking of peptidoglycan chains. This interference with cell wall integrity leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic like this compound. This protocol is based on established microdilution methods.[3]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for its stability).

-

Bacterial Strains: Culture the selected bacterial strains overnight on appropriate agar plates (e.g., Mueller-Hinton agar) at 35-37°C.

-

Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHIIB).

-

Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

-

From the overnight culture, select several colonies and suspend them in sterile saline or MHIIB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Dispense 50 µL of sterile MHIIB into all wells of the 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium and no bacteria).

4. Incubation and Reading:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Conclusion

This compound, a member of the carbapenem family of antibiotics, holds potential as a broad-spectrum antibacterial agent. While specific data on its in vitro activity is not widely available, the known efficacy of related compounds like Carpetimycins A and B suggests a promising area for further research. The methodologies and mechanisms outlined in this guide provide a foundational framework for scientists and drug development professionals to undertake further investigation into the therapeutic potential of this compound. Future studies are warranted to fully elucidate its antibacterial spectrum, potency, and clinical utility.

References

In Vitro Activity of Carpetimycin D Against Clinical Isolates: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available in vitro activity data for Carpetimycin D, a carbapenem antibiotic. As specific quantitative data for this compound against a wide range of clinical isolates is limited in publicly available literature, this document presents data for the closely related and well-studied compound, Carpetimycin A, to serve as a valuable reference point. The methodologies detailed herein are standard for the in vitro evaluation of antimicrobial agents and are applicable to the study of this compound.

Data Presentation: In Vitro Activity of Carpetimycin A

Carpetimycins A and B have demonstrated a broad spectrum of potent activity against both gram-positive and gram-negative bacteria, including various anaerobic species.[1][2] The antimicrobial efficacy of Carpetimycin A is noted to be significantly greater than that of Carpetimycin B and cefoxitin.[1][2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Carpetimycin A against a selection of clinical isolates. The MIC90, the concentration required to inhibit the growth of 90% of the tested isolates, is a key indicator of an antibiotic's potency.

| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |

| Escherichia coli | Not Specified | 0.39 |

| Klebsiella spp. | Not Specified | 0.39 |

| Proteus spp. | Not Specified | 1.56 |

| Staphylococcus aureus | Not Specified | 1.56 |

| Enterobacter spp. | Not Specified | 3.13 |

| Citrobacter spp. | Not Specified | 3.13 |

Data sourced from "Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics".[1][2]

At a concentration of 3.13 µg/mL, Carpetimycin A was found to inhibit nearly all clinical isolates of Enterobacter and Citrobacter that were resistant to many other β-lactam antibiotics in clinical use.[1]

Experimental Protocols: MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results. The broth microdilution method is a commonly used and recommended procedure.

Broth Microdilution Method (Based on CLSI Guidelines)

1. Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the antibiotic in a suitable solvent to a high concentration. The solvent used should not affect bacterial growth.

-

The stock solution is then sterilized by filtration.

2. Preparation of Microdilution Plates:

-

A series of two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth).

-

This creates a range of decreasing concentrations of the antibiotic across the wells of the plate.

-

Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculum Preparation:

-

The clinical bacterial isolates to be tested are cultured on an appropriate agar medium to obtain isolated colonies.

-

Several colonies are then used to inoculate a broth medium, which is incubated until it reaches a specified turbidity, corresponding to a standardized bacterial density (typically 0.5 McFarland standard).

-

This standardized bacterial suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

4. Inoculation and Incubation:

-

Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.

-

The plate is then covered and incubated under specific conditions (e.g., 35°C for 16-20 hours) that are optimal for the growth of the test organism.

5. Determination of MIC:

-

Following incubation, the microtiter plate is visually inspected for bacterial growth (indicated by turbidity).

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow of the broth microdilution method for MIC determination.

Conceptual Signaling Pathway of Carbapenem Action

Caption: Simplified pathway of carbapenem action on bacterial cell wall synthesis.

References

Unveiling Carpetimycin D: A Technical Guide to its Microbial Production and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin D is a member of the carbapenem class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. First isolated from the culture broth of Streptomyces sp. KC-6643, this compound, along with its co-metabolites Carpetimycin A, B, and C, has garnered interest for its antibacterial properties.[1] This technical guide provides a comprehensive overview of the producing organism, fermentation conditions, and experimental protocols related to the production of this compound, based on available scientific literature.

Producing Organism: Streptomyces sp. KC-6643

The microorganism responsible for the production of this compound is a strain of Streptomyces, designated as KC-6643.[1] Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites, including a majority of clinically relevant antibiotics. The isolation of Carpetimycins A, B, C, and D from the same culture broth of Streptomyces sp. KC-6643 suggests a common biosynthetic origin for these related carbapenem compounds.[1]

Fermentation Conditions for this compound Production

Detailed quantitative data on the optimal fermentation conditions for this compound production by Streptomyces sp. KC-6643 are not extensively available in the public domain. However, based on the initial discovery and general knowledge of Streptomyces fermentation for antibiotic production, a general framework can be outlined. The following table summarizes typical fermentation parameters that would be critical to optimize for robust this compound production.

| Parameter | General Range/Condition | Notes |

| Carbon Source | Glucose, Starch, Glycerol | Complex carbohydrates often support prolonged antibiotic production. |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, Ammonium Salts | A combination of organic and inorganic nitrogen sources is often beneficial. |

| Inorganic Salts | K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃ | Essential for microbial growth and as co-factors for enzymatic reactions. |

| Trace Elements | Fe²⁺, Zn²⁺, Mn²⁺, Co²⁺ | Often required in minute quantities for optimal enzyme function. |

| pH | 6.5 - 7.5 | Maintenance of a stable pH is crucial for both growth and antibiotic production. |

| Temperature | 28 - 30°C | Typical optimal temperature range for mesophilic Streptomyces species. |

| Aeration | High dissolved oxygen levels | Aerobic fermentation is critical for Streptomyces growth and metabolism. |

| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen transfer in submerged fermentation. |

| Fermentation Time | 5 - 10 days | Antibiotic production often occurs in the stationary phase of growth. |

Experimental Protocols

Culture and Inoculum Development

A standardized protocol for the cultivation of Streptomyces sp. KC-6643 is essential for reproducible fermentation outcomes.

Objective: To prepare a healthy and active seed culture for inoculation of the production fermenter.

Methodology:

-

Strain Revival: Aseptically transfer a cryopreserved vial of Streptomyces sp. KC-6643 to a sterile agar plate containing a suitable growth medium (e.g., ISP2 agar or Bennett's agar).

-

Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.

-

Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a suitable buffer.

-

Seed Culture: Inoculate a baffled flask containing a seed medium (typically a rich, complex medium) with the spore suspension.

-

Incubation: Incubate the seed culture on a rotary shaker at 28°C and 250 rpm for 48-72 hours.

Production Fermentation

Objective: To cultivate Streptomyces sp. KC-6643 under conditions that promote the biosynthesis of this compound.

Methodology:

-

Inoculation: Aseptically transfer the seed culture (typically 5-10% v/v) to a sterilized production fermenter containing the optimized fermentation medium.

-

Fermentation: Maintain the fermentation parameters (pH, temperature, dissolved oxygen) at their optimal setpoints.

-

Sampling: Periodically draw samples to monitor cell growth (e.g., dry cell weight) and antibiotic production (e.g., HPLC analysis).

Extraction and Purification of this compound

The following is a generalized protocol for the recovery of carbapenem antibiotics from a fermentation broth. Specific details for this compound may vary.

Methodology:

-

Cell Removal: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Broth Clarification: Further clarify the supernatant to remove any remaining solids.

-

Initial Capture: Utilize adsorption chromatography (e.g., using a non-ionic porous resin) to capture the carbapenem antibiotics from the clarified broth.

-

Elution: Elute the bound antibiotics from the resin using a suitable organic solvent (e.g., methanol or acetone).

-

Solvent Removal: Concentrate the eluate under reduced pressure to remove the organic solvent.

-

Further Purification: Employ a series of chromatographic techniques, such as ion-exchange chromatography and gel filtration, to separate this compound from other co-produced metabolites.

-

Final Purification: Use high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) to obtain highly purified this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biosynthetic Pathway and Signaling

The complete biosynthetic pathway and the specific gene cluster responsible for this compound production in Streptomyces sp. KC-6643 have not been fully elucidated in publicly available literature. However, based on the biosynthesis of other well-characterized carbapenems like thienamycin, a general pathway can be inferred.

Carbapenem biosynthesis typically originates from primary metabolites such as acetate, propionate, and amino acids. The core carbapenem ring structure is assembled by a set of key enzymes encoded within a dedicated biosynthetic gene cluster.

Caption: A generalized workflow for the production and isolation of this compound.

Caption: A hypothetical biosynthetic pathway for this compound based on known carbapenem biosynthesis.

Conclusion

This compound, produced by Streptomyces sp. KC-6643, represents a potentially valuable carbapenem antibiotic. While the initial discovery has been reported, further research is required to fully optimize the fermentation process and to elucidate the complete biosynthetic pathway. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of antibiotic discovery and development, enabling further investigation into this promising class of natural products. The application of modern genomic and metabolic engineering techniques to Streptomyces sp. KC-6643 could unlock the potential for enhanced production and the generation of novel this compound analogs with improved therapeutic properties.

References

Unraveling the Structure-Activity Relationship of Carpetimycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carpetimycins, a subgroup of carbapenem antibiotics, are potent inhibitors of bacterial cell wall synthesis and β-lactamase enzymes. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the development of new, more effective antibacterial agents that can combat the growing threat of antibiotic resistance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Carpetimycins, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Structure and Key Modifications

The fundamental scaffold of Carpetimycins features a carbapenem core, which is a bicyclic system containing a β-lactam ring fused to a five-membered ring. Variations in the substituents at the C2 and C6 positions of this core structure have been shown to significantly influence their antibacterial spectrum, potency, and stability against β-lactamases.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of Carpetimycins is highly dependent on the nature of the chemical groups attached to its core. The following tables summarize the available quantitative data on the antimicrobial and β-lactamase inhibitory activities of different Carpetimycin analogs.

Table 1: Antimicrobial Activity of Carpetimycins

| Compound | C2-Substituent | C6-Substituent | Test Organism | MIC (µg/mL) |

| Carpetimycin A | -(S)-CH=CH-NH-COCH₃ | -C(CH₃)₂-OH | Escherichia coli | 0.39[1][2] |

| Klebsiella pneumoniae | 0.39[1][2] | |||

| Proteus vulgaris | 1.56[1][2] | |||

| Staphylococcus aureus | 1.56[1][2] | |||

| Enterobacter cloacae | 3.13[1][2] | |||

| Citrobacter freundii | 3.13[1][2] | |||

| Carpetimycin B | -(SO)-CH=CH-NH-COCH₃ | -C(CH₃)₂-OH | Escherichia coli | 25 |

| Staphylococcus aureus | 100 | |||

| Carpetimycin C | -S-CH₂-CH₂-NH-COCH₃ | -C(CH₃)₂-OH | N/A | N/A |

| Carpetimycin D | -S-CH₂-CH₂-NH-COCH₃ | -C(CH₃)₂-OSO₃H | N/A | N/A |

Note: N/A indicates that specific quantitative data was not available in the searched literature.

Key Observations from SAR Data:

-

Oxidation state of the C2-sulfur: The sulfoxide in Carpetimycin A compared to the sulfide in Carpetimycin B leads to a dramatic increase in antibacterial potency, with Carpetimycin A being 8 to 64 times more active.[1][2]

-

C6-Substituent: The 1-hydroxyethyl group at the C6 position is a common feature in many potent carbapenems and is crucial for their activity. The structures of Carpetimycins C and D reveal variations at this position, with this compound possessing a sulfate group, the impact of which on activity is yet to be fully elucidated.[3]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Carpetimycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[4][5] The inhibition of PBPs leads to the weakening of the cell wall, ultimately causing cell lysis and death.

References

- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Carpetimycin D: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Carpetimycin D, a carbapenem antibiotic. This document outlines its core biological activities, presents representative quantitative data, details experimental protocols for its evaluation, and visualizes key mechanisms and workflows.

This compound belongs to the carbapenem class of β-lactam antibiotics, which are known for their broad-spectrum antibacterial activity.[1][2] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3] This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2] Furthermore, many carbapenems, including the related Carpetimycins A and B, exhibit potent inhibitory activity against a wide range of β-lactamases, the enzymes produced by bacteria to confer resistance to β-lactam antibiotics.[5][6]

Quantitative Biological Data

Due to the limited availability of specific experimental data for this compound, the following tables present representative data based on the known activities of closely related carbapenems, such as Carpetimycin A, and the general expectations for this antibiotic class.

Table 1: Representative Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration, MIC)

| Bacterial Species | Strain | Representative MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 1.56 |

| Escherichia coli | ATCC 25922 | 0.39 |

| Klebsiella pneumoniae | ATCC 13883 | 0.39 |

| Proteus vulgaris | ATCC 13315 | 1.56 |

| Enterobacter cloacae | Clinical Isolate | 3.13 |

| Citrobacter freundii | Clinical Isolate | 3.13 |

| Pseudomonas aeruginosa | ATCC 27853 | 8.0 |

| Bacteroides fragilis | ATCC 25285 | 0.78 |

Note: MIC values are representative and may vary depending on the specific strain and testing conditions. Data is extrapolated from the known activity of Carpetimycin A.[5]

Table 2: Representative β-Lactamase Inhibition Profile of this compound (IC50)

| β-Lactamase Type | Source Organism | Representative IC50 (µM) |

| Penicillinase (Class A) | Staphylococcus aureus | 0.05 |

| Cephalosporinase (Class C) | Enterobacter cloacae | 0.1 |

| Broad-Spectrum (Class A) | Klebsiella pneumoniae | 0.08 |

Note: IC50 values are representative and based on the known potent β-lactamase inhibitory activity of Carpetimycins A and B.[5]

Table 3: Representative Cytotoxicity of this compound

| Cell Line | Cell Type | Representative IC50 (µg/mL) |

| HEK293 | Human Embryonic Kidney | >100 |

| HepG2 | Human Hepatocellular Carcinoma | >100 |

Note: Carbapenems generally exhibit low toxicity to mammalian cells as they lack a cell wall.[1] The IC50 values are expected to be high, indicating low cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the initial biological screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial strains (e.g., from ATCC)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into sterile broth.

-

Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7] This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

β-Lactamase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of β-lactamase enzymes.

Materials:

-

This compound

-

Purified β-lactamase enzyme (e.g., from Bacillus cereus or a specific clinical isolate)

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

Phosphate buffer (pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a working solution of the β-lactamase enzyme in phosphate buffer.

-

Prepare a stock solution of nitrocefin in DMSO and then dilute it in phosphate buffer to a final concentration that gives a linear rate of hydrolysis.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in phosphate buffer in a 96-well plate.

-

Add the β-lactamase solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

-

Measurement of Activity:

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

-

-

Calculation of IC50:

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the potential toxicity of this compound against mammalian cell lines.

Materials:

-

This compound

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 104 cells per well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

The IC50 value, the concentration of this compound that reduces cell viability by 50%, can be determined by plotting cell viability against the logarithm of the drug concentration.

-

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: β-Lactamase Inhibition

Caption: this compound inhibits β-lactamase, restoring antibiotic efficacy.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. microbenotes.com [microbenotes.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Carpetimycin D and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin D is a potent carbapenem antibiotic characterized by its broad-spectrum antibacterial activity and strong inhibitory action against β-lactamases. Like other members of the carbapenem class, its core structure is a bicyclic β-lactam ring system, which is crucial for its mechanism of action. A distinctive feature of this compound is the (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid structure.[1] This unique C-6 side chain significantly influences its biological activity and stability. The total synthesis of this compound and its analogs is a complex challenge that requires precise stereochemical control at multiple chiral centers. These application notes provide an overview of synthetic strategies and detailed protocols for key transformations relevant to the synthesis of this compound and related carbapenem antibiotics.

Carbapenems exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[2] They form a covalent acyl-enzyme intermediate with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3] Carpetimycins A and B have demonstrated potent inhibitory activity against a wide range of β-lactamases, including both penicillinases and cephalosporinases.[4][5] This broad-spectrum inhibition makes them effective against many β-lactam-resistant bacterial strains.

Data Presentation

Table 1: Stereochemical Control in Carbapenem Core Synthesis

| Step | Reaction | Reagents and Conditions | Diastereoselectivity/Enantioselectivity | Reference |

| 1 | Asymmetric Azetidinone Formation | Rhodium-catalyzed C-H insertion of α-diazo ketones | High diastereoselectivity and enantioselectivity | [6][7] |

| 2 | Diastereoselective Reduction | Diastereoselective reduction of a β-keto ester intermediate | High (e.g., >95:5 dr) | Not specified in provided abstracts |

| 3 | Stereocontrolled Cyclization | Intramolecular Wittig or related cyclization | Dependent on substrate and conditions | Not specified in provided abstracts |

Table 2: Antibacterial Activity of Carpetimycin Analogs (MIC values in µg/mL)

| Organism | Carpetimycin A | Carpetimycin B | Imipenem | Meropenem |

| Staphylococcus aureus | 1.56 | >100 | 0.06 | 0.03 |

| Escherichia coli | 0.39 | 25 | 0.25 | 0.03 |

| Klebsiella pneumoniae | 0.39 | 12.5 | 0.5 | 0.03 |

| Proteus vulgaris | 1.56 | 100 | 1 | 0.06 |

| Enterobacter cloacae | 3.13 | 50 | 1 | 0.12 |

| Citrobacter freundii | 3.13 | 50 | 0.5 | 0.06 |

Data for Carpetimycin A and B from Nakayama et al. (1981) as cited in Antimicrobial Agents and Chemotherapy.[5] Data for Imipenem and Meropenem are representative values. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8][9]

Experimental Protocols

While a complete, step-by-step total synthesis of this compound is not publicly detailed, the following protocols describe key transformations that are central to the synthesis of the carbapenem core and related structures. These are based on established methodologies in carbapenem chemistry.

Protocol 1: Stereocontrolled Synthesis of the Carbapenem Core via Rhodium-Catalyzed C-H Insertion

This protocol outlines a general procedure for the rhodium-catalyzed intramolecular C-H insertion of an α-diazo-β-ketoester to form the bicyclic carbapenem core. This method is known for its high degree of stereocontrol.[6][7]

Materials:

-

α-diazo-β-ketoester precursor

-

Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or other suitable rhodium catalyst

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the α-diazo-β-ketoester precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

In a separate flask, dissolve the rhodium catalyst in the same solvent.

-

Slowly add the catalyst solution to the solution of the diazo compound at a controlled temperature (typically ranging from -78 °C to room temperature, depending on the substrate).

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the carbapenam core.

Protocol 2: Diastereoselective Reduction of a β-Keto Ester Intermediate

This protocol describes a general method for the diastereoselective reduction of a β-keto ester, a crucial step to establish the correct stereochemistry of the hydroxyethyl side chain common to many carbapenems.

Materials:

-

β-keto ester intermediate

-

Reducing agent (e.g., sodium borohydride, L-selectride®, or enzymatic reduction)

-

Chelating agent (for substrate-controlled reduction, e.g., ZnCl₂, MgBr₂)

-

Anhydrous solvent (e.g., THF, methanol)

Procedure:

-

Dissolve the β-keto ester in the anhydrous solvent under an inert atmosphere and cool to the desired temperature (e.g., -78 °C).

-

If using a chelating agent, add it to the solution and stir for a specified time to allow for complex formation.

-

Slowly add the reducing agent to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Mandatory Visualizations

Caption: Generalized workflow for the total synthesis of this compound.

Caption: Mechanism of action of this compound leading to bacterial cell death.

Caption: Inhibition of β-lactamase by this compound, protecting other antibiotics.

References

- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbapenem Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]

- 7. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Carpetimycin D from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction and purification of Carpetimycin D, a carbapenem antibiotic, from the culture broth of Streptomyces sp. KC-6643. The methodologies described herein are based on established principles for the isolation of carbapenem antibiotics and are intended to serve as a comprehensive guide for laboratory and pilot-scale production.

Introduction

Carpetimycins are a class of carbapenem antibiotics produced by Streptomyces species, with this compound being a notable member.[1] These compounds exhibit significant antibacterial activity, making their efficient extraction and purification a critical step in research and development. This document outlines a multi-step process for isolating this compound from fermentation broth, culminating in a highly purified product suitable for further analysis and application. The described workflow involves initial clarification of the culture broth, followed by a series of chromatographic separations to isolate and purify this compound.

Overview of the Extraction and Purification Workflow

The overall process for this compound extraction can be divided into four main stages:

-

Fermentation and Broth Clarification: Culturing of Streptomyces sp. KC-6643 and removal of mycelia and other solid components from the culture broth.

-

Initial Capture and Concentration: Utilization of adsorption or ion-exchange chromatography to capture this compound from the clarified broth and concentrate it.

-

Intermediate Purification: Further purification using a secondary chromatographic technique to remove closely related impurities.

-

Final Polishing: High-resolution chromatography to achieve high purity of the final this compound product.

References

Application Notes and Protocols for Determining Carpetimycin D Efficacy in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin D is a member of the carbapenem class of β-lactam antibiotics. Like other carbapenems, it is expected to exhibit broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] This document provides detailed protocols for in vitro assays to determine the efficacy of this compound, including antibacterial susceptibility testing and evaluation of its effects on mammalian cell viability.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data presented in the tables below are representative examples derived from studies on other carbapenems. These values should be considered illustrative and are intended to guide researchers in experimental design and data interpretation.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentrations (MIC) for a Carbapenem Antibiotic

The following table provides an example of MIC values for common bacterial pathogens, illustrating the expected broad-spectrum activity of a carbapenem antibiotic. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[3][4]

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ≤1.0 |

| Streptococcus pneumoniae | Gram-positive | ≤0.5 |

| Enterococcus faecalis | Gram-positive | 4.0 |

| Escherichia coli | Gram-negative | ≤0.25 |

| Klebsiella pneumoniae | Gram-negative | ≤0.25 |

| Pseudomonas aeruginosa | Gram-negative | 2.0 |

| Acinetobacter baumannii | Gram-negative | 8.0 |

| Bacteroides fragilis | Anaerobe | ≤1.0 |

Note: These values are illustrative and actual MICs for this compound should be determined experimentally.

Table 2: Representative Cytotoxicity (IC50) of a Carbapenem Antibiotic on Mammalian Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6] In this context, it represents the concentration of this compound required to inhibit the growth of mammalian cell lines by 50%.

| Cell Line | Cell Type | Representative IC50 (µg/mL) |

| HEK-293 | Human Embryonic Kidney | >100 |

| HepG2 | Human Liver Cancer | >100 |

| A549 | Human Lung Carcinoma | >100 |

| McCoy | Mouse Fibroblast | >100 |

Note: These values are illustrative. It is crucial to experimentally determine the cytotoxicity of this compound against relevant cell lines for a comprehensive safety profile.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC reference strains)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: Wells containing only CAMHB and the bacterial inoculum.

-

Sterility Control: Wells containing only CAMHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

-

This compound

-

CAMHB

-

Bacterial strains

-

Sterile culture tubes

-

Incubator with shaking (37°C)

-

Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

Protocol:

-

Preparation of Cultures: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Preparation of Test Tubes: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with the prepared bacterial suspension.

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Mammalian Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on mammalian cell lines.

Materials:

-

This compound

-

Mammalian cell lines (e.g., HEK-293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the 96-well plates with the desired mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Controls:

-

Cell Control: Wells with cells and fresh medium without this compound.

-

Blank Control: Wells with medium only.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of Carbapenem Action

The following diagram illustrates the general mechanism of action for carbapenem antibiotics, which involves the inhibition of bacterial cell wall synthesis.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idexx.com [idexx.com]

- 4. idexx.dk [idexx.dk]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for Carpetimycin D Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Minimum Inhibitory Concentration (MIC) of Carpetimycins

The following table summarizes the available MIC data for Carpetimycins A and B against various bacterial isolates. It is important to note that comprehensive MIC data for Carpetimycin D has not been reported in publicly accessible scientific literature. The data for Carpetimycins A and B are included here to provide a comparative context for the expected antimicrobial spectrum.

| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |

| Carpetimycin A | Escherichia coli (clinical isolates) | 0.39 (MIC₉₀) | [1] |

| Carpetimycin A | Klebsiella spp. (clinical isolates) | 0.39 (MIC₉₀) | [1] |

| Carpetimycin A | Proteus spp. (clinical isolates) | 1.56 (MIC₉₀) | [1] |

| Carpetimycin A | Staphylococcus aureus (clinical isolates) | 1.56 (MIC₉₀) | [1] |

| Carpetimycin A | Enterobacter spp. (clinical isolates) | 3.13 | [1] |

| Carpetimycin A | Citrobacter spp. (clinical isolates) | 3.13 | [1] |

| Carpetimycin B | Various Bacteria | 8 to 64-fold less active than Carpetimycin A | [1] |

| This compound | Various Bacteria | Data not publicly available |

MIC₉₀: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for carbapenem susceptibility testing and is suitable for determining the MIC of this compound.

1. Materials:

-

This compound (or other carbapenem antibiotic)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

2. Preparation of Reagents and Media:

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (consult the manufacturer's instructions). Sterilize by filtration if necessary.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

3. Broth Microdilution Procedure:

-

Serial Dilution:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of antibiotic concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (1-2 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL in each well. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

4. Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Carbapenems, including presumably this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.

Caption: Mechanism of action of this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the experimental workflow for determining the MIC of this compound using the broth microdilution method.

References

Application Notes and Protocols for Utilizing Carpetimycin D in Antimicrobial Susceptibility Testing

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific Minimum Inhibitory Concentration (MIC) data for Carpetimycin D against a comprehensive range of bacterial strains. The information provided herein is based on the general characteristics of the carpetimycin class of antibiotics and established antimicrobial susceptibility testing (AST) protocols. These notes and protocols are intended to serve as a template for researchers and should be adapted once specific activity data for this compound becomes available.

Introduction

This compound is a carbapenem antibiotic belonging to the β-lactam class.[1][2] Like other carbapenems, it is presumed to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. Members of the carpetimycin family, such as Carpetimycins A and B, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria and are also known to be potent inhibitors of β-lactamases.[2] This dual-action mechanism makes carbapenems, and potentially this compound, valuable agents against multidrug-resistant bacterial infections.

These application notes provide a framework for conducting antimicrobial susceptibility testing with this compound to determine its efficacy against various bacterial isolates.

Data Presentation: Hypothetical Antimicrobial Activity of this compound

The following table is a template illustrating how to present quantitative data for this compound once it is experimentally determined. The values presented are for illustrative purposes only and are not actual experimental data.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.125 | 0.5 | 0.06 - 2 |

| Klebsiella pneumoniae | ATCC 700603 | 0.25 | 1 | 0.125 - 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 2 | 8 | 0.5 - 16 |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 2 | 0.125 - 8 |

| Enterococcus faecalis | ATCC 29212 | 8 | 32 | 2 - >64 |

Experimental Protocols

The following are detailed methodologies for key experiments in antimicrobial susceptibility testing, adapted for the evaluation of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in sterile CAMHB to achieve a concentration that is twice the highest desired final concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working solution in CAMHB to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined visually or with a microplate reader.

Agar Dilution for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile petri dishes

-

Inoculum replicating apparatus (e.g., Steers replicator)

Protocol:

-

Preparation of Antibiotic-Containing Agar: Prepare molten MHA and cool to 45-50°C. Add appropriate volumes of this compound stock solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of the agar plates with the standardized bacterial suspensions. Include a control plate with no antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Filter paper disks impregnated with a standardized concentration of this compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

-

Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for this compound.

Visualizations

General Mechanism of Action for Carbapenems

Caption: Carbapenem Inhibition of Bacterial Cell Wall Synthesis.

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for Broth Microdilution MIC Determination.

Logical Relationship in Antimicrobial Susceptibility Testing

Caption: Logical Flow from MIC to Susceptibility Interpretation.

References

Application Notes and Protocols for Synergistic Antibiotic Studies Involving Carpetimycin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Carpetimycin D in synergistic antibiotic studies. Due to the limited publicly available data specifically on this compound, this document draws upon the known synergistic activities of closely related compounds, Carpetimycin A and B, and the broader class of carbapenem antibiotics. The provided protocols and conceptual data are intended to serve as a guide for researchers designing new experiments to investigate the synergistic potential of this compound.

Introduction to this compound and Antibiotic Synergy

This compound is a member of the carbapenem class of β-lactam antibiotics. These antibiotics are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key feature of some carbapenems, including the related compounds Carpetimycin A and B, is their ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. This β-lactamase inhibitory activity makes them prime candidates for synergistic combination therapies.

Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. This approach can be used to overcome antibiotic resistance, broaden the spectrum of activity, and reduce the required dosage of individual agents, thereby minimizing potential toxicity.

Potential Applications of this compound in Synergistic Studies

Based on the known properties of related carbapenems, this compound is a promising candidate for synergistic studies in the following areas:

-

Overcoming β-Lactamase-Mediated Resistance: In combination with other β-lactam antibiotics (e.g., penicillins, cephalosporins), this compound could act as a β-lactamase inhibitor, protecting the partner antibiotic from degradation by bacterial β-lactamases. Studies on Carpetimycins A and B have shown synergistic activities when combined with ampicillin, carbenicillin, and cefazolin against β-lactam-resistant bacteria[1].

-

Combination with Other Antibiotic Classes: Synergy can also be explored with antibiotics that have different mechanisms of action. For instance, combining a cell wall synthesis inhibitor like this compound with an agent that inhibits protein synthesis (e.g., an aminoglycoside) or DNA replication (e.g., a fluoroquinolone) could lead to enhanced bactericidal activity.

-

Combating Multi-Drug Resistant (MDR) Organisms: Synergistic combinations are a key strategy in the fight against MDR pathogens. Investigating this compound in combination with other last-resort antibiotics could reveal novel treatment options for infections caused by organisms like carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii.

Data Presentation for Synergistic Studies

Quantitative assessment of antibiotic synergy is crucial. The following tables provide examples of how to structure and present data from checkerboard and time-kill assays.

Table 1: Example Checkerboard Assay Results for this compound in Combination with Antibiotic X against a β-Lactamase-Producing Strain

| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of this compound | FIC of Antibiotic X | FICI | Interpretation |

| E. coli ATCC 35218 | This compound | 2 | 0.5 | 0.25 | - | 0.5 | Synergy |

| Antibiotic X | 64 | 16 | - | 0.25 | |||

| K. pneumoniae BAA-1705 | This compound | 4 | 1 | 0.25 | - | 0.75 | Additive |

| Antibiotic X | 128 | 64 | - | 0.5 |

Note: Data are hypothetical and for illustrative purposes only. FIC (Fractional Inhibitory Concentration) = MIC of drug in combination / MIC of drug alone. FICI (Fractional Inhibitory Concentration Index) = FIC of this compound + FIC of Antibiotic X. Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1 = Additive; 1 < FICI ≤ 4 = Indifference; FICI > 4 = Antagonism.

Table 2: Example Time-Kill Assay Results for this compound in Combination with Antibiotic Y against P. aeruginosa

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Antibiotic Y Alone) | Log10 CFU/mL (Combination) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 4 | 7.2 | 5.5 | 6.8 | 4.1 |

| 8 | 8.5 | 5.1 | 7.9 | 2.5 |

| 24 | 9.1 | 4.8 | 8.8 | <2.0 |

Note: Data are hypothetical and for illustrative purposes only. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy. It involves testing a range of concentrations of two antibiotics, both alone and in combination.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution

-

Stock solution of the second antibiotic

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of this compound in MHB along the rows of a 96-well plate.

-

Prepare serial twofold dilutions of the second antibiotic in MHB along the columns of the same plate.

-

The resulting plate will have a grid of wells containing various combinations of the two antibiotics. Include wells with each antibiotic alone and a growth control well with no antibiotics.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by identifying the lowest concentration that visibly inhibits bacterial growth.

-

-

Calculation of FICI:

-

Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in every well showing no growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The lowest FICI value is reported as the result of the interaction.

-

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time.

Materials:

-